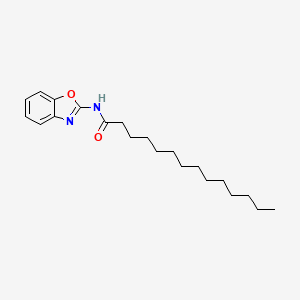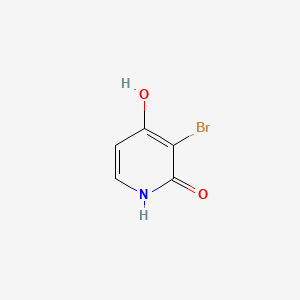
1,3-Bis(methoxymethoxy)-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(methoxymethoxy)-5-methylbenzene: is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, where two methoxymethoxy groups and one methyl group are substituted at the 1, 3, and 5 positions, respectivelyResorcinol Bis(methoxymethyl) Ether .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(methoxymethoxy)-5-methylbenzene typically involves the protection of resorcinol (1,3-dihydroxybenzene) with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques like distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: 1,3-Bis(methoxymethoxy)-5-methylbenzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the methoxymethoxy groups, converting them back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups act as electron-donating groups, directing incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of resorcinol.
Substitution: Formation of brominated derivatives.
科学的研究の応用
Chemistry:
- Used as a protecting group for hydroxyl functionalities in organic synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology:
- Potential use in the development of biochemical assays and probes.
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1,3-Bis(methoxymethoxy)-5-methylbenzene primarily involves its role as a protecting group in organic synthesis. The methoxymethoxy groups protect hydroxyl functionalities from unwanted reactions, allowing for selective transformations. Upon completion of the desired reactions, the protecting groups can be removed under acidic conditions to regenerate the hydroxyl groups.
類似化合物との比較
Benzene, 1,3-bis(methoxymethoxy)-: Similar structure but lacks the methyl group at the 5-position.
Benzene, 1,3-dimethoxy-5-methyl-: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Resorcinol Bis(methoxymethyl) Ether: Another name for 1,3-Bis(methoxymethoxy)-5-methylbenzene.
Uniqueness: this compound is unique due to the presence of both methoxymethoxy and methyl groups, which provide distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful protecting group for hydroxyl functionalities.
特性
CAS番号 |
82265-37-0 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
1,3-bis(methoxymethoxy)-5-methylbenzene |
InChI |
InChI=1S/C11H16O4/c1-9-4-10(14-7-12-2)6-11(5-9)15-8-13-3/h4-6H,7-8H2,1-3H3 |
InChIキー |
JBJGMEIQNATBCH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
正規SMILES |
CC1=CC(=CC(=C1)OCOC)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)




![2-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B1660635.png)


![3-(Benzhydryloxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrobromide](/img/structure/B1660638.png)
![Hydrazinecarboxamide, 2-[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B1660639.png)




